molecular formula C10H15N3O3 B12767730 2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione CAS No. 94159-42-9

2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione

Cat. No.: B12767730
CAS No.: 94159-42-9
M. Wt: 225.24 g/mol
InChI Key: WNALBJFDAXZPPG-UHFFFAOYSA-N
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Description

Structural Data Table

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₅N₃O₃
Molecular Weight 225.25 g/mol
CAS Registry Number 94159-42-9

The systematic naming reflects the International Union of Pure and Applied Chemistry (IUPAC) conventions for polycyclic heteroaromatic systems, prioritizing locants for functional groups and substituents.

Historical Context in Heterocyclic Chemistry

The triazolo-pyridazine scaffold emerged in the mid-20th century as chemists explored fused heterocycles for their electronic and steric properties. Early work focused on 1,2,4-triazolo[4,3-b]pyridazine derivatives, which demonstrated unique reactivity patterns due to the juxtaposition of electron-deficient pyridazine and electron-rich triazole rings. The introduction of dihydro modifications, as seen in this compound, represents a strategic advancement to modulate ring strain and solubility.

The 2-hydroxy-1,1-dimethylethyl side chain exemplifies modern efforts to enhance pharmacokinetic properties. This substituent, first reported in the 1990s, combines hydrophobic (dimethyl) and hydrophilic (hydroxyl) motifs, enabling tailored interactions with biological targets. Such structural innovations align with broader trends in medicinal chemistry to balance metabolic stability and bioavailability.

Significance in Pharmaceutical Intermediate Development

Triazolo-pyridazine derivatives have garnered attention for their versatility in drug design. This compound’s structural features make it a promising intermediate for several applications:

Key Pharmacological Attributes

  • Hydrogen-bonding capacity : The dione and hydroxyl groups facilitate interactions with enzymatic active sites, particularly in kinase and protease targets.
  • Steric modulation : The bulky 1,1-dimethylethyl group impedes rapid metabolic degradation, extending plasma half-life in preclinical models.
  • Synthetic flexibility : The core structure permits regioselective functionalization at positions 3, 6, and 7, enabling diversification into lead compounds.

Comparative Bioactivity of Analogues

Derivative Target Activity Reference
2-Methyl-triazolo-pyridazine Anticancer (IC₅₀ = 8.2 μM)
2-Hydroxyethyl analogue Antimicrobial (MIC = 4 μg/mL)

These attributes underscore the compound’s utility in generating libraries of bioactive molecules, particularly in oncology and infectious disease research.

Properties

CAS No.

94159-42-9

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-(1-hydroxy-2-methylpropan-2-yl)-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione

InChI

InChI=1S/C10H15N3O3/c1-10(2,5-14)11-6-12-8(15)3-4-9(16)13(12)7-11/h3-4,14H,5-7H2,1-2H3

InChI Key

WNALBJFDAXZPPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N1CN2C(=O)C=CC(=O)N2C1

Origin of Product

United States

Preparation Methods

Cyclization to Form the Triazolo-pyridazine Core

  • The initial step involves cyclization of 4-amino-1,2,4-triazole with β-dicarbonyl compounds such as ethyl acetoacetate to form intermediate triazolo-pyridazine structures.
  • For example, cyclization of 4-amino-1,2,4-triazole (compound 8) with ethyl acetoacetate yields intermediate 9 with high yield (~98%) under reflux conditions in ethanol or acetic acid.

Halogenation and Activation of the Pyridazine Ring

  • The intermediate pyridazine derivatives are chlorinated using phosphorus oxychloride (POCl3) with catalytic DMF at elevated temperatures (~100 °C) for several hours to introduce reactive chloro substituents (e.g., compound 10).
  • This halogenation activates the ring for subsequent nucleophilic substitution.

Nucleophilic Substitution to Introduce Hydroxyalkyl Side Chain

  • The chloro-substituted intermediate undergoes nucleophilic substitution with appropriate amines or phenols bearing the 2-hydroxy-1,1-dimethylethyl group.
  • For example, reaction with 4-aminophenol derivatives in the presence of potassium tert-butoxide (t-BuOK) and potassium iodide (KI) in tetrahydrofuran (THF) at 0 °C to 80 °C yields substituted intermediates (e.g., compounds 11a–11b) in yields ranging from 69% to 88%.
  • This step installs the hydroxyalkyl substituent on the triazolo-pyridazine core.

Acylation and Final Functionalization

  • The substituted intermediates are further reacted with various acyl chlorides in the presence of bases such as N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature to afford the final target compounds.
  • This step allows for fine-tuning of the compound’s properties by varying the acyl groups.

Purification

  • The crude products are purified by recrystallization or chromatographic methods (e.g., reverse-phase HPLC) to achieve high purity suitable for biological evaluation.
  • The use of scalable liquid chromatography methods with acetonitrile-water mobile phases and acid modifiers (phosphoric or formic acid) is common for isolation and analysis.

Reaction Conditions and Catalysts

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization (4-amino-1,2,4-triazole + ethyl acetoacetate) Ethanol or acetic acid, reflux ~80-100 °C ~98 High yield, forms triazolo-pyridazine core
Halogenation (chlorination) POCl3, catalytic DMF 100 °C, 6 hours 87-90 Activates ring for substitution
Nucleophilic substitution 4-aminophenol derivatives, t-BuOK, KI, THF 0 °C to 80 °C 69-88 Introduces hydroxyalkyl substituent
Acylation Acyl chlorides, DIPEA, DCM Room temperature Variable Final functionalization
Purification Recrystallization, RP-HPLC Ambient - Scalable, suitable for pharmacokinetics

Research Findings and Optimization

  • The use of Lewis acid catalysts such as nickel chloride has been reported to improve reaction rates and yields in condensation steps, although specific data for this compound is limited.
  • Reaction times typically range from several hours to overnight reflux, depending on the step.
  • The choice of solvent (ethanol, acetic acid, THF, DCM) and base (t-BuOK, DIPEA) is critical for selectivity and yield.
  • Purification methods have been optimized for scalability, with reverse-phase HPLC methods developed for both analytical and preparative purposes.
  • The compound’s synthesis is amenable to structural modifications by varying the amine or acyl chloride components, enabling the generation of analogs for medicinal chemistry applications.

Summary Table of Key Intermediates and Reactions

Intermediate Description Reaction Type Key Reagents/Conditions Yield (%)
9 Triazolo-pyridazine core Cyclization 4-amino-1,2,4-triazole + ethyl acetoacetate, reflux 98
10 Chloro-substituted pyridazine Halogenation POCl3, DMF, 100 °C, 6 h 87-90
11a–11b Hydroxyalkyl-substituted intermediate Nucleophilic substitution 4-aminophenol derivatives, t-BuOK, KI, THF, 0-80 °C 69-88
Final compound 2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione Acylation and purification Acyl chlorides, DIPEA, DCM, recrystallization/HPLC Variable

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For example:

Microorganism Activity
Bacillus cereusActive
Staphylococcus aureusModerate
Candida albicansInactive

Studies have shown that derivatives of triazole compounds can inhibit the growth of these microorganisms by disrupting their cellular processes .

Anticancer Potential

The structure of 2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione has been linked to anticancer activities. In vitro assays have demonstrated its potential to induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM)
HCT116 (Colon)10.5
MCF7 (Breast)12.0
HUH7 (Liver)8.0

These results indicate that the compound may serve as a lead for developing new anticancer agents .

Herbicidal Activity

The triazole moiety is known for its herbicidal properties. Studies have suggested that compounds similar to this compound can be effective in controlling weed growth by inhibiting specific enzymatic pathways involved in plant metabolism.

Plant Growth Regulation

Research has indicated that certain derivatives can enhance plant growth by modulating hormonal pathways within plants . This aspect is crucial for developing environmentally friendly agricultural practices.

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its application in creating advanced materials could lead to innovations in coatings and composites.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the evidence, focusing on molecular structure, substituent effects, and physicochemical properties.

Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Key Features: Substituents: Nitrophenyl, phenethyl, and cyano groups. Physical Properties: Melting point 243–245°C, yield 51% .
  • Higher melting point than the target compound’s analogs (e.g., hydroxymethyl derivatives in ), likely due to stronger intermolecular interactions from polar nitro and ester groups.

Compound 2d: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Key Features: Substituents: Benzyl instead of phenethyl (cf. 1l), nitrophenyl, and cyano groups. Physical Properties: Melting point 215–217°C, yield 55% .
  • Lower melting point than 1l due to reduced molecular symmetry and weaker π-π stacking. Similar to the target compound in lacking bulky aromatic substituents but differs in core heterocycle (imidazo-pyridine vs. triazolo-pyridazine).

Compound from : 5-Hydroxymethyl-2-methyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

  • Key Features: Substituents: Hydroxymethyl and methyl groups. Molecular Formula: C₈H₁₁N₃O₃ .
  • Comparison: The hydroxymethyl group may confer higher hydrophilicity than the hydroxy-dimethylethyl group in the target compound. Smaller substituents (methyl vs. Shared triazolo-pyridazine core suggests similar metabolic stability or degradation pathways.

Structural and Functional Data Table

Compound Core Structure Key Substituents Molecular Weight Melting Point Notable Properties
Target Compound Triazolo-pyridazine 2-Hydroxy-1,1-dimethylethyl ~265 g/mol* Not reported Enhanced steric bulk, potential solubility in polar aprotic solvents
1l Imidazo-pyridine 4-Nitrophenyl, phenethyl 561.54 g/mol 243–245°C High reactivity due to nitro group, crystalline solid
2d Imidazo-pyridine 4-Nitrophenyl, benzyl 547.51 g/mol 215–217°C Moderate solubility in DMSO, lower symmetry
Triazolo-pyridazine Hydroxymethyl, methyl 197.19 g/mol Not reported Chiral center, likely bioactive enantiomer

*Estimated based on formula C₁₀H₁₅N₃O₃.

Research Findings and Implications

  • Substituent Impact : Bulky groups (e.g., hydroxy-dimethylethyl in the target compound) may improve metabolic stability but reduce membrane permeability compared to hydroxymethyl analogs .
  • Synthetic Challenges : The target compound’s branched alkyl group may complicate synthesis, as seen in lower yields (51–55%) for analogous compounds with complex substituents .

Biological Activity

The compound 2,3-Dihydro-2-(2-hydroxy-1,1-dimethylethyl)-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione (CAS Number: 94159-42-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C10H15N3O3
  • Molecular Weight : 225.2444 g/mol
  • EINECS Number : 303-221-3

The biological activity of this compound is primarily linked to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing signaling pathways involved in inflammation and other cellular functions.

Table 1: Biological Activity Overview

Activity TypeAssay TypeIC50 (nM)Reference
PDE4 InhibitionCell-based assay18.7
PDE4 InhibitionCell-based assay2.3
PDE4A SelectivityComparative analysisHigh

Case Study 1: PDE Inhibition

A study conducted by researchers explored the structure-activity relationship (SAR) of various triazolo derivatives, including the compound . It was found that this compound exhibited potent inhibition against PDE4 isoforms with an IC50 value as low as 2.3 nM , indicating strong potential for therapeutic applications in conditions where PDE4 is implicated, such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory properties of the compound. It demonstrated that by inhibiting PDE4 activity, the compound effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .

Case Study 3: Selectivity Profile

Further investigations into the selectivity profile revealed that this compound preferentially inhibits PDE4A over other PDE isoforms. This selectivity is crucial for minimizing side effects commonly associated with less selective inhibitors .

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